molecular formula C22H22N4O2S B2586395 N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946326-01-8

N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2586395
CAS No.: 946326-01-8
M. Wt: 406.5
InChI Key: PCJVEBBQGNHFLK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridin-2-ylmethyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the sulfanylacetamide moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide: is similar to other compounds with cyclopenta[d]pyrimidine cores or those containing sulfanylacetamide moieties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced biological activity or improved stability.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-8-10-16(11-9-15)24-20(27)14-29-21-18-6-4-7-19(18)26(22(28)25-21)13-17-5-2-3-12-23-17/h2-3,5,8-12H,4,6-7,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJVEBBQGNHFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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